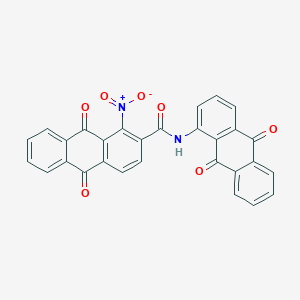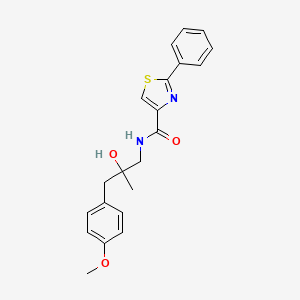![molecular formula C16H12ClN3O B2431421 4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-60-3](/img/structure/B2431421.png)
4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(2-Chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, more commonly known as CM-PP, is a synthetic pyrazolone derivative that has been used in a variety of scientific research applications. It is a small organic molecule with a molecular weight of 168.63 g/mol, and is composed of a phenyl ring, a pyrazolone ring, and a 2-chloroaniline moiety. CM-PP is an important tool in the field of biochemistry and physiology, as it has a wide range of applications in laboratory experiments.
Scientific Research Applications
Green Chemistry Applications
- 4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has been used in green chemistry. It was involved in a one-pot multicomponent synthesis, demonstrating its utility in environmentally friendly chemistry due to its role in minimizing operational hazards and pollution (Mosaddegh, Hassankhani, & Baghizadeh, 2010).
Spectroscopic and Structural Analysis
- This compound and its derivatives have been the subject of detailed spectroscopic studies, including mass spectral fragmentation patterns and crystallographic investigations, which provide insights into their structural properties and potential applications in various fields (Keats, Rockley, & Summers, 1982), (Hayvalı, Unver, & Svoboda, 2010).
Antibacterial Activities
- Derivatives of this compound have been synthesized and tested for antibacterial activities, showing potential as antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Liu et al., 2012).
Organic Chemistry and Catalysis
- The compound plays a significant role in organic chemistry and catalysis. Its derivatives are used in the synthesis of various heterocyclic systems, further highlighting its versatility and importance in chemical synthesis (Marchenko et al., 2006).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been explored for their potential in drug development, especially in the synthesis of new molecules with possible therapeutic applications (Smith et al., 1989).
properties
IUPAC Name |
4-[(2-chlorophenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-13-8-4-5-9-14(13)18-10-12-15(19-20-16(12)21)11-6-2-1-3-7-11/h1-10H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOQEZNPDSDGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-phenyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2431338.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2431344.png)
![N-cyclohexyl-N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2431345.png)
![2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole](/img/structure/B2431348.png)

![2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2431353.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2431355.png)
![(2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2431356.png)

